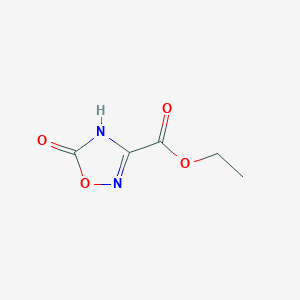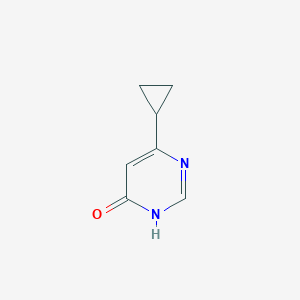
Ethyl 5-hydroxy-1,2,4-oxadiazole-3-carboxylate
Descripción general
Descripción
Ethyl 5-hydroxy-1,2,4-oxadiazole-3-carboxylate is a chemical compound with the CAS Number: 42526-30-7. It has a molecular weight of 158.11 . This compound is often used in research and has potential applications in various fields .
Molecular Structure Analysis
The InChI code for Ethyl 5-hydroxy-1,2,4-oxadiazole-3-carboxylate is1S/C5H6N2O4/c1-2-10-4(8)3-6-5(9)11-7-3/h2H2,1H3,(H,6,7,9) . This code provides a specific description of the compound’s molecular structure.
Aplicaciones Científicas De Investigación
Versatile Building Block in Medicinal Chemistry
Ethyl 5-trichloromethyl-1,2,4-oxadiazole-3-carboxylate, a derivative of Ethyl 5-hydroxy-1,2,4-oxadiazole-3-carboxylate, is highlighted for its role in medicinal chemistry. It acts as a versatile building block, particularly in the synthesis of bifunctional 3,5-disubstituted 1,2,4-oxadiazole, which can be integrated into biologically relevant molecules. This property is essential for developing novel therapeutic agents (Ž. Jakopin, 2018).
Synthesis of Bioactive Heterocycles
The compound is used in synthesizing various biologically interesting heterocycles, such as 1,2,4-oxadiazol-5(4H)-ones. These heterocycles have been evaluated for their anti-mycobacterial activity, indicating their potential as therapeutic agents against diseases like tuberculosis (K. IndrasenaReddy et al., 2017).
Synthesis of Derivatives with Pharmacological Potential
Derivatives of Ethyl 5-hydroxy-1,2,4-oxadiazole-3-carboxylate have been synthesized and examined for their pharmacological potential. For example, 3-arylsulfonylmethyl-1,2,4-oxadiazole-5-carboxylic acid derivatives display antihypertensive activity, indicating their potential application in treating hypertension (A. A. Santilli & R. Morris, 1979).
Bioisoster of Carboxy Function
The hydroxy-1,2,5-oxadiazolyl moiety, related to the chemical structure , has been explored as a bioisoster for the carboxyl group. This research sheds light on its potential in designing novel compounds targeting GABA receptors, which are crucial in neurological disorders (M. Lolli et al., 2006).
Efficient Preparation Method
A method for efficiently preparing ethyl 3-aryl-1,2,4-oxadiazole-5-carboxylates, which can be considered similar to Ethyl 5-hydroxy-1,2,4-oxadiazole-3-carboxylate, has been developed. This method is significant in streamlining the synthesis of potentially pharmacologically active compounds (A. A. Voronova et al., 2014).
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 5-oxo-4H-1,2,4-oxadiazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O4/c1-2-10-4(8)3-6-5(9)11-7-3/h2H2,1H3,(H,6,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAXXIDGUJFFVEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-hydroxy-1,2,4-oxadiazole-3-carboxylate | |
CAS RN |
42526-30-7 | |
| Record name | ethyl 5-hydroxy-1,2,4-oxadiazole-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1,2,4]Triazolo[4,3-A][1,3,5]triazin-5-OL](/img/structure/B1384352.png)




![8-Bromo-2-phenylimidazo[1,2-C]pyrimidin-5(6H)-one](/img/structure/B1384358.png)
![1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol](/img/structure/B1384361.png)
![3-{1,3,4-trimethyl-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid](/img/structure/B1384364.png)

![2-{[(2-methoxyethyl)amino]methyl}quinazolin-4(3H)-one hydrochloride](/img/structure/B1384366.png)
![6-Bromo-2-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1384370.png)
![2-[(4-Chlorophenyl)amino]-4-(3-fluoro-4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile](/img/structure/B1384372.png)

![6-Bromothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1384375.png)